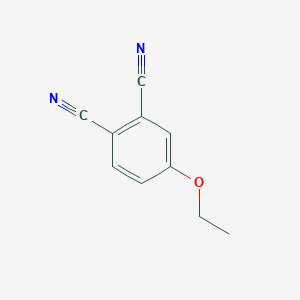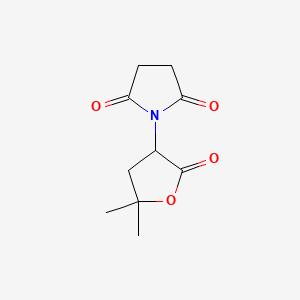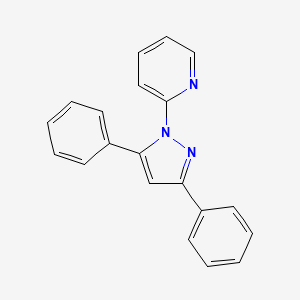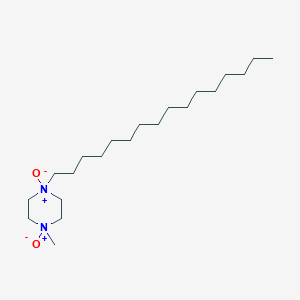
O-Sulfo-L-tyrosyl-L-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Sulfo-L-tyrosyl-L-methionine is a compound that consists of a tyrosine residue that has been sulfated at the hydroxyl group and linked to a methionine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Sulfo-L-tyrosyl-L-methionine typically involves the sulfation of the tyrosine residue followed by peptide bond formation with methionine. The sulfation can be achieved using reagents such as 3’-phosphoadenylyl sulfate (PAPS) in the presence of tyrosylprotein sulfotransferase . The peptide bond formation can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including the use of automated peptide synthesizers. The process would require optimization of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
O-Sulfo-L-tyrosyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The oxidized forms of methionine can be reduced back to methionine using reducing agents such as dithiothreitol (DTT).
Substitution: The sulfated tyrosine residue can participate in substitution reactions, where the sulfate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for the oxidation of methionine residues.
Reduction: Dithiothreitol (DTT) is a common reducing agent used to reduce oxidized methionine residues.
Substitution: Various nucleophiles can be used to replace the sulfate group on the tyrosine residue.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Methionine.
Substitution: Products with different functional groups replacing the sulfate group on tyrosine.
Applications De Recherche Scientifique
O-Sulfo-L-tyrosyl-L-methionine has several applications in scientific research, including:
Chemistry: Used as a model compound to study sulfation reactions and peptide synthesis.
Biology: Investigated for its role in protein post-translational modifications and signaling pathways.
Medicine: Potential therapeutic applications due to its involvement in biological processes such as enzyme regulation and signal transduction.
Industry: Used in the development of peptide-based drugs and biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-cysteine sulfinic acid
- L-cysteic acid
- L-homocysteine
- L-homocysteine sulfinic acid
- L-homocysteic acid
- L-serine-O-sulfate
- S-sulfo-L-cysteine
Uniqueness
O-Sulfo-L-tyrosyl-L-methionine is unique due to its specific combination of a sulfated tyrosine residue and a methionine residue. This combination allows it to participate in both sulfation and redox reactions, making it a valuable compound for studying protein modifications and signaling pathways.
Propriétés
| 80778-42-3 | |
Formule moléculaire |
C14H20N2O7S2 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C14H20N2O7S2/c1-24-7-6-12(14(18)19)16-13(17)11(15)8-9-2-4-10(5-3-9)23-25(20,21)22/h2-5,11-12H,6-8,15H2,1H3,(H,16,17)(H,18,19)(H,20,21,22)/t11-,12-/m0/s1 |
Clé InChI |
AQZDSKRTFQPAPD-RYUDHWBXSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OS(=O)(=O)O)N |
SMILES canonique |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OS(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-{[(Prop-2-en-1-yl)oxy]imino}propanoic acid](/img/structure/B14431675.png)
![oxalic acid;N-phenyl-N-[1-(4-propan-2-ylpiperazin-1-yl)propan-2-yl]propanamide](/img/structure/B14431677.png)


